molecular formula C14H16N2O3S B2497277 N-cyclopropyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898436-32-3

N-cyclopropyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No. B2497277
CAS RN: 898436-32-3
M. Wt: 292.35
InChI Key: HSNOUEUZVZDCCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrrolo-/indolo[1,2-a]quinolines involves a two-step protocol employing Cu(I)-catalyzed formation of ynamide followed by Ag(I)-assisted intramolecular hydroarylation, highlighting an efficient route to access these heterocycles in a one-pot fashion (Kiruthika, Nandakumar, & Perumal, 2014). Additionally, choline chloride/oxalic acid has been utilized for the one-pot synthesis of sulfonated pyrimido[4,5-b]quinoline derivatives, demonstrating an environmentally friendly and high-efficiency method (Gholami, Mokhtary, & Nikpassand, 2020).

Molecular Structure Analysis

The molecular structure and geometry of certain pyrroloquinoline derivatives have been elucidated using NMR, infrared, and mass spectroscopic techniques, further confirmed by single crystal X-ray diffraction methods. These studies offer insights into the stereochemical and electronic features critical for the activity of these compounds (Mphahlele, Maluleka, Lerooibaaki, & Choong, 2020).

Chemical Reactions and Properties

Pyrroloquinoline derivatives exhibit a range of chemical behaviors, including cycloauration reactions, where complexes are formed through coordination with pyridyl or quinolyl nitrogen atoms and the deprotonated nitrogen of the sulfonamide group. These reactions underline the compound's reactivity towards forming metallacyclic complexes (Kilpin, Henderson, & Nicholson, 2008).

Physical Properties Analysis

The physical properties, such as photophysical characteristics of pyrrolo-/indolo[1,2-a]quinolines, have been studied in both solid and solution states. These studies reveal the compound's potential for various applications based on their luminescence and stability properties (Kiruthika, Nandakumar, & Perumal, 2014).

Scientific Research Applications

Biological Activities and Hybrid Compounds

Sulfonamides, including compounds like N-cyclopropyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, play a crucial role in medicinal chemistry due to their broad pharmacological activities. Recent advances in sulfonamide hybrids have shown significant antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. These hybrids incorporate various organic compounds, leading to a diverse range of biologically active agents. The review by Ghomashi et al. (2022) highlights the synthesis and biological activities of these sulfonamide hybrids, emphasizing their potential in developing new pharmacological agents (Ghomashi et al., 2022).

Antineoplastic Potential

Pyrrolo-quinoline derivatives have been synthesized as potential antineoplastic agents. These compounds exhibit a tricyclic or tetracyclic system, showing significant cell growth inhibitory properties, especially against solid tumors like CNS-, melanoma-, and prostate-derived cells. Ferlin et al. (2000) explored these derivatives, finding that their cytotoxic action does not seem to relate to topoisomerase II poisoning, indicating a different mechanism of action. This research underscores the potential of pyrrolo-quinoline derivatives in cancer treatment (Ferlin et al., 2000).

Synthesis and Anticonvulsant Activity

The synthesis of cycloalkyl[4,5]pyrrolo[3,2,1-ij]quinolines and their evaluation for anticonvulsant activity has been an area of interest. Stanton and Ackerman (1983) demonstrated that compounds synthesized through a Fischer indole reaction between a bicyclic hydrazine and a cyclic ketone showed promising anticonvulsant properties. This work suggests the therapeutic potential of such compounds in epilepsy management (Stanton & Ackerman, 1983).

Antimicrobial Activity

Quinoline clubbed with sulfonamide moiety has been synthesized for antimicrobial purposes, indicating the broad-spectrum potential of such compounds against Gram-positive and Gram-negative bacteria. This synthesis approach highlights the continued exploration of quinoline derivatives as effective antimicrobial agents, potentially addressing the growing concern of antibiotic resistance (Biointerface Research in Applied Chemistry, 2019).

properties

IUPAC Name

N-cyclopropyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c17-13-4-1-9-7-12(20(18,19)15-11-2-3-11)8-10-5-6-16(13)14(9)10/h7-8,11,15H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNOUEUZVZDCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

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